Bis(4-methoxyphenyl)phenylphosphine oxide

Übersicht

Beschreibung

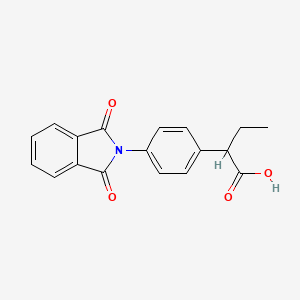

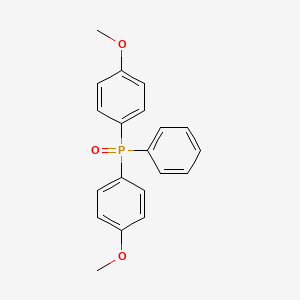

Bis(4-methoxyphenyl)phenylphosphine oxide is a chemical compound with the molecular formula C14H15O3P . It has a molecular weight of 262.25 and is typically found in a solid state .

Synthesis Analysis

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide involves the addition of 1 eq. of diethylphosphite to 3.3 eq. of the corresponding Grignard reagent at 0 °C and warming to ambient temperature . The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt 3 leads to the diaryl(hydroxymethyl)phosphine .Molecular Structure Analysis

The InChI code for Bis(4-methoxyphenyl)phenylphosphine oxide is 1S/C14H15O3P/c1-16-11-3-7-13 (8-4-11)18 (15)14-9-5-12 (17-2)6-10-14/h3-10,18H,1-2H3 .Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl)phenylphosphine oxide is a white to light yellow powder or crystal . It has a melting point of 125 °C . It should be stored under an inert gas in a well-ventilated place .Wissenschaftliche Forschungsanwendungen

Thermal Stability and Polymerization

Bis(4-methoxyphenyl)phenylphosphine oxide and its derivatives have been utilized extensively in the field of polymer science. Studies have shown that phosphorus-containing bisphenol compounds like bis(4-hydroxyphenyl)phenylphosphine oxide and related benzoxazine monomers exhibit significant thermal stability and high char yield when polymerized. These properties are attributed to the presence of the phenylphosphine oxide group, making the polymers suitable for high-temperature applications (Choi et al., 2006).

Special Properties in Polymer Backbones

Innovative uses of phosphine oxide-containing polymers have been explored, such as in the synthesis of triphenyl phosphine oxide-containing polymers via atom transfer radical polymerization. These polymers, with phosphine oxide linkages in their backbone, possess special properties like low glass transition temperature (Tg), high char yield, and decreased oxygen induction time value, enhancing their utility in various applications (Türel et al., 2013).

Catalytic Applications

Research has also delved into the catalytic applications of Bis(4-methoxyphenyl)phenylphosphine oxide. Core-cross-linked micelles functionalized with covalently linked bis(p-methoxyphenyl)phenylphosphine ligands have been synthesized and used as catalytic nanoreactors. These micelles exhibit high activity and moderate catalyst leaching in the biphasic hydroformylation of 1-octene, demonstrating the potential of Bis(4-methoxyphenyl)phenylphosphine oxide in catalysis (Chen et al., 2015).

Flame Retardance and Space Durability

The compound has also been evaluated for its flame retardance properties. Novel phosphorous flame retardants, like Bis(4-carboxyphenyl) phenyl phosphine oxide, have been synthesized and assessed for their efficacy and environmental impact. The development of such flame retardants aligns with the trend towards halogen-free solutions in this industry (Peng, 2006). Additionally, phenylphosphine oxide-containing polymers, like those developed for potential space applications, exhibit remarkable properties such as high thermal stability and significant resistance to atomic oxygen, indicating their suitability for harsh environments (Jin et al., 2003).

Safety and Hazards

Eigenschaften

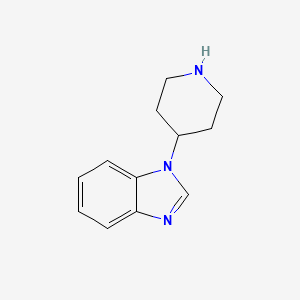

IUPAC Name |

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQOOLBMFPUECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404605 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methoxyphenyl)phenylphosphine oxide | |

CAS RN |

799-55-3 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.